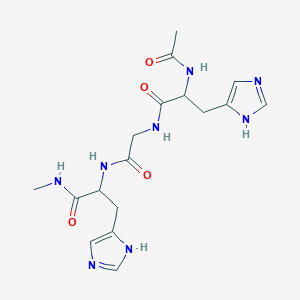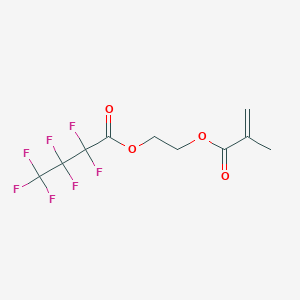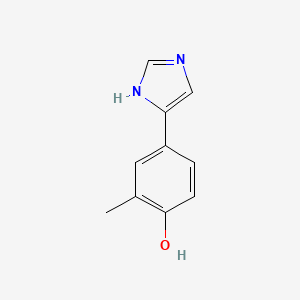
2,5-Furandione, 3-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Furandione, 3-(1-méthyléthyl)-, également connu sous sa formule chimique C7H8O3, est un composé organique avec une masse molaire de 140.1366 g/mol . Ce composé est un dérivé de la furandione, caractérisé par la présence d'un groupe isopropyle en position trois du cycle furane. C'est un composé polyvalent avec diverses applications dans la recherche scientifique et l'industrie.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
2,5-Furandione, 3-(1-méthyléthyl)- peut être synthétisé à partir d'anhydride cis-butènedioïque et de mercure, (1-méthyléthyl) (nitrato-O)- (9CI) . La réaction implique l'introduction du groupe isopropyle dans le cycle furane, suivie d'une cyclisation pour former la structure de la furandione. Les conditions de réaction incluent généralement une température et une pression contrôlées pour assurer le rendement souhaité du produit.
Méthodes de production industrielle
La production industrielle de 2,5-Furandione, 3-(1-méthyléthyl)- implique souvent une synthèse à grande échelle utilisant des méthodes similaires à celles des milieux de laboratoire mais optimisées pour une efficacité et un rendement plus élevés. L'utilisation de catalyseurs et de réacteurs de réaction avancés permet d'obtenir la pureté et la quantité souhaitées du composé.
Analyse Des Réactions Chimiques
Types de réactions
2,5-Furandione, 3-(1-méthyléthyl)- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir la furandione en dérivés dihydrofurane.
Substitution : Le groupe isopropyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction et divers nucléophiles pour les réactions de substitution. Les conditions de réaction varient en fonction du produit souhaité, mais impliquent généralement des températures et des solvants contrôlés pour faciliter les réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les acides carboxyliques, les dérivés dihydrofurane et les furandiones substituées, en fonction du type de réaction et des réactifs utilisés.
Applications de la recherche scientifique
2,5-Furandione, 3-(1-méthyléthyl)- a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, y compris son utilisation comme précurseur pour le développement de médicaments.
Mécanisme d'action
Le mécanisme d'action de 2,5-Furandione, 3-(1-méthyléthyl)- implique son interaction avec diverses cibles moléculaires et voies. Le composé peut agir comme un électrophile, réagissant avec les nucléophiles dans les systèmes biologiques. Cette réactivité lui permet de modifier les biomolécules, ce qui peut entraîner des effets thérapeutiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
2,5-Furandione, 3-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2,5-Furandione, 3-(1-methylethyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify biomolecules, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
2,5-Furandione, 3-méthyl- : Ce composé a une structure similaire mais avec un groupe méthyle au lieu d'un groupe isopropyle.
Anhydride maléique : Un anhydride plus simple sans substituants sur le cycle furane.
Anhydride citraconique : Un autre dérivé avec un groupe méthyle sur le cycle furane.
Unicité
2,5-Furandione, 3-(1-méthyléthyl)- est unique en raison de la présence du groupe isopropyle, qui confère des propriétés chimiques et physiques différentes par rapport à ses analogues. Cette unicité le rend précieux dans des applications spécifiques où le groupe isopropyle améliore la réactivité ou la stabilité.
Propriétés
Numéro CAS |
64198-15-8 |
|---|---|
Formule moléculaire |
C7H8O3 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
3-propan-2-ylfuran-2,5-dione |
InChI |
InChI=1S/C7H8O3/c1-4(2)5-3-6(8)10-7(5)9/h3-4H,1-2H3 |
Clé InChI |
QSWLSAYLEATCSH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-dimethylpropanamide](/img/structure/B12109155.png)
![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12109166.png)





![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate](/img/structure/B12109209.png)
![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)
![(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium](/img/structure/B12109223.png)

![2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid](/img/structure/B12109228.png)
